Molecular Identity Differentiation: Triazole-Thioacetic Acid Core vs. Cyclopropyl-Naphthyl Parent API Structure
Lesinurad Impurity C (CAS 1038366-57-2) is definitively distinguished from the parent Lesinurad API (CAS 878672-00-5) by the absence of the 4-cyclopropyl substituent on the naphthalene ring. While Lesinurad contains a 4-cyclopropylnaphthalen-1-yl moiety essential for URAT1 inhibitory activity (IC50: 7.3 μM for URAT1, 3.7 μM for OAT4), Impurity C possesses an unsubstituted naphthalen-1-yl group without the cyclopropyl ring [1]. Both compounds share the 1,2,4-triazol-3-yl-thioacetic acid pharmacophore, but this structural divergence alters molecular weight (Lesinurad: 403.28 g/mol; Impurity C: 285.33 g/mol), lipophilicity, and chromatographic retention. This structural distinction is critical for accurate peak assignment in impurity profiling, as co-elution or misidentification would compromise method specificity .
| Evidence Dimension | Molecular weight and substituent composition |
|---|---|
| Target Compound Data | MW 285.33 g/mol; unsubstituted naphthalen-1-yl moiety; no cyclopropyl group; C14H11N3O2S |
| Comparator Or Baseline | Lesinurad API: MW 403.28 g/mol; 4-cyclopropylnaphthalen-1-yl substituent; C17H14BrN3O2S |
| Quantified Difference | MW difference: -117.95 g/mol; absent cyclopropyl (C3H5) and bromine (Br) substituents |
| Conditions | Structural characterization via NMR, MS, and elemental analysis |
Why This Matters
Structural distinction directly determines chromatographic retention time and MS detection parameters, making Impurity C essential as a discrete reference standard for accurate peak identification in HPLC/LC-MS impurity profiling methods.
- [1] DrugCentral. Lesinurad. URAT1 IC50: 7.3 μM; OAT4 IC50: 3.7 μM. Accessed 2026. View Source
